molecular formula C8H4BrCl B1381570 1-Bromo-4-chloro-2-ethynylbenzene CAS No. 1268870-34-3

1-Bromo-4-chloro-2-ethynylbenzene

Cat. No.: B1381570
CAS No.: 1268870-34-3
M. Wt: 215.47 g/mol
InChI Key: AHFMLXQDHGQYDZ-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-2-ethynylbenzene is a haloalkyne . It has the molecular formula C8H4BrCl .


Synthesis Analysis

The synthesis of benzene derivatives like this compound often involves electrophilic aromatic substitution . This process includes two steps: the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, and the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom, a chlorine atom, and an ethynyl group attached .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 181.03 .

Scientific Research Applications

Synthesis and Functionalization

1-Bromo-4-chloro-2-ethynylbenzene is utilized in the synthesis of complex organic structures. For example, Kawase et al. (2009) described its use in the synthesis of dibenzopentalenes using nickel(0) complexes. This process is significant for forming multiple carbon-carbon bonds in a single reaction step, and the resulting dibenzopentalenes exhibit unique electronic properties, comparable to those of known conductive organic materials (Kawase et al., 2009).

Analytical Techniques and Properties

Oonk et al. (1998) provided a novel approach for assessing the vapor pressure data of crystalline substances including 1-bromo-4-chlorobenzene, a compound similar to this compound. This study is crucial for understanding the thermodynamic properties of such compounds at different temperatures (Oonk et al., 1998).

Organic Reactions

Vinogradova et al. (2009) explored the use of similar compounds in the formation of cinnolines, a class of nitrogen-containing heterocycles, via Richter-type cyclization. This method highlights the potential of this compound derivatives in creating structurally diverse molecules (Vinogradova et al., 2009).

Catalysis

In a study by Odedra et al. (2007), derivatives of 1-ethynylbenzene, which is structurally related to this compound, were cyclized using a ruthenium catalyst. This process demonstrates the compound's potential in catalysis and organic synthesis (Odedra et al., 2007).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-chloro-2-ethynylbenzene is the benzene ring . The benzene ring is a crucial component of many biological molecules, and its modification can lead to significant changes in the properties and functions of these molecules .

Mode of Action

This compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound’s action primarily affects the synthesis of benzene derivatives . The electrophilic aromatic substitution reaction it undergoes is a key step in the synthesis of a wide range of aromatic compounds . The resulting changes can have downstream effects on various biochemical pathways, depending on the specific context and the other molecules involved .

Pharmacokinetics

Itsboiling point is 92-93 °C/20 mmHg , and its density is 1.443 g/mL at 25 °C . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific context. Generally, the compound’s interaction with the benzene ring can lead to the formation of a wide range of substituted benzene derivatives . These derivatives can have various effects, depending on their specific structures and the biological systems in which they are present .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals

Safety and Hazards

1-Bromo-4-chloro-2-ethynylbenzene is classified as Acute Tox. 4 Oral - Aquatic Chronic 2 . It is harmful if swallowed and toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for 1-Bromo-4-chloro-2-ethynylbenzene could involve its use in the synthesis of other chemical compounds. For example, it has been used in the synthesis of a bromo tolane derivative .

Properties

IUPAC Name

1-bromo-4-chloro-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFMLXQDHGQYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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